Cas no 119152-94-2 (N-tert-butyl-N-ethylacetamide)
N-tert-butyl-N-ethylacetamide Chemical and Physical Properties
Names and Identifiers
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- 119152-94-2
- EN300-7273374
- SCHEMBL497973
- N-tert-butyl-N-ethylacetamide
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- Inchi: 1S/C8H17NO/c1-6-9(7(2)10)8(3,4)5/h6H2,1-5H3
- InChI Key: MBKVRQIKXKZPPB-UHFFFAOYSA-N
- SMILES: O=C(C)N(CC)C(C)(C)C
Computed Properties
- Exact Mass: 143.131014166g/mol
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 20.3Ų
N-tert-butyl-N-ethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P02904C-50mg |
N-tert-butyl-N-ethylacetamide |
119152-94-2 | 95% | 50mg |
$255.00 | 2023-12-26 | |
| 1PlusChem | 1P02904C-100mg |
N-tert-butyl-N-ethylacetamide |
119152-94-2 | 95% | 100mg |
$350.00 | 2023-12-26 | |
| 1PlusChem | 1P02904C-250mg |
N-tert-butyl-N-ethylacetamide |
119152-94-2 | 95% | 250mg |
$491.00 | 2023-12-26 | |
| 1PlusChem | 1P02904C-500mg |
N-tert-butyl-N-ethylacetamide |
119152-94-2 | 95% | 500mg |
$737.00 | 2023-12-26 | |
| 1PlusChem | 1P02904C-1g |
N-tert-butyl-N-ethylacetamide |
119152-94-2 | 95% | 1g |
$926.00 | 2023-12-26 | |
| 1PlusChem | 1P02904C-2.5g |
N-tert-butyl-N-ethylacetamide |
119152-94-2 | 95% | 2.5g |
$1756.00 | 2023-12-26 | |
| 1PlusChem | 1P02904C-5g |
N-tert-butyl-N-ethylacetamide |
119152-94-2 | 95% | 5g |
$2569.00 | 2023-12-26 | |
| 1PlusChem | 1P02904C-10g |
N-tert-butyl-N-ethylacetamide |
119152-94-2 | 95% | 10g |
$3779.00 | 2023-12-26 | |
| Enamine | EN300-7273374-0.05g |
N-tert-butyl-N-ethylacetamide |
119152-94-2 | 95% | 0.05g |
$162.0 | 2023-05-29 | |
| Enamine | EN300-7273374-0.1g |
N-tert-butyl-N-ethylacetamide |
119152-94-2 | 95% | 0.1g |
$241.0 | 2023-05-29 |
N-tert-butyl-N-ethylacetamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on N-tert-butyl-N-ethylacetamide
Recent Advances in the Study of N-tert-butyl-N-ethylacetamide (CAS: 119152-94-2) in Chemical Biology and Pharmaceutical Research
N-tert-butyl-N-ethylacetamide (CAS: 119152-94-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug discovery and development. The growing body of research on this compound highlights its relevance in the design of novel therapeutic agents and its role in understanding biochemical pathways.
Recent studies have focused on the synthesis and characterization of N-tert-butyl-N-ethylacetamide, with particular attention to its physicochemical properties and reactivity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate its molecular structure and stability under various conditions. These investigations are crucial for optimizing its use in pharmaceutical formulations and ensuring its compatibility with other chemical entities.
In the context of drug discovery, N-tert-butyl-N-ethylacetamide has shown promise as a building block for the development of small-molecule inhibitors. Researchers have explored its incorporation into pharmacophores targeting specific enzymes and receptors. For instance, a recent study demonstrated its efficacy in modulating the activity of certain kinases, which are implicated in various disease pathways. This finding opens new avenues for the design of kinase inhibitors with improved selectivity and potency.
Another area of interest is the compound's potential role in prodrug design. Due to its favorable pharmacokinetic properties, N-tert-butyl-N-ethylacetamide has been investigated as a carrier moiety for enhancing the delivery of active pharmaceutical ingredients. Preliminary results suggest that it can improve the bioavailability and tissue distribution of certain drugs, thereby enhancing their therapeutic efficacy. These findings are particularly relevant for the development of treatments for conditions with limited drug penetration, such as central nervous system disorders.
Despite these advancements, challenges remain in the widespread application of N-tert-butyl-N-ethylacetamide. Issues such as scalability of synthesis, metabolic stability, and potential toxicity need to be addressed through further research. Ongoing studies are exploring innovative synthetic routes and conducting comprehensive toxicological assessments to ensure the compound's safety and efficacy in clinical settings.
In conclusion, N-tert-butyl-N-ethylacetamide (CAS: 119152-94-2) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique properties and potential applications in drug design and delivery make it a valuable subject of ongoing investigation. Future research should focus on overcoming existing challenges and fully realizing its therapeutic potential.
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